N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a trifluoromethyl benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core and the introduction of the trifluoromethyl benzamide group. Common synthetic routes may involve:
Formation of the Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as aniline derivatives and ketones.
Introduction of the Trifluoromethyl Benzamide Group: This step may involve the use of trifluoromethylation reagents and benzoylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.
Scientific Research Applications
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE include other tetrahydroquinoline derivatives and trifluoromethyl benzamides. Examples include:
- N-[1-(2-Hydroxy-2-methylpropanoyl)pentyl]acetamide
- N-(苄氧基)-N-(新戊酰氧基)-4-(三氟甲基)苯甲酰胺
Uniqueness
The uniqueness of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the tetrahydroquinoline core and the trifluoromethyl benzamide group provides unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H21F3N2O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-4-6-14-12-17(8-9-18(14)26)25-19(27)15-5-3-7-16(11-15)21(22,23)24/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,25,27) |
InChI Key |
ALGWENFUOKVSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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